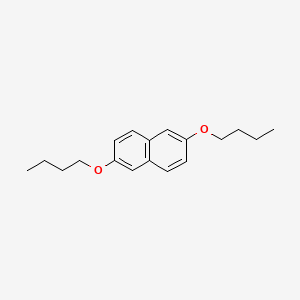
2,6-Dibutoxynaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Naphthalene, 2,6-dibutoxy- is an organic compound derived from naphthalene, a bicyclic aromatic hydrocarbon This compound features two butoxy groups attached to the 2 and 6 positions of the naphthalene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Naphthalene, 2,6-dibutoxy- typically involves the alkylation of 2,6-dihydroxynaphthalene with butyl halides. The reaction is carried out in the presence of a base, such as potassium carbonate, to facilitate the substitution of hydroxyl groups with butoxy groups. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as dimethylformamide, for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of Naphthalene, 2,6-dibutoxy- follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to achieve high yields and purity. The product is typically purified through recrystallization or column chromatography to remove any impurities.
化学反応の分析
Types of Reactions: Naphthalene, 2,6-dibutoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The butoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
科学的研究の応用
Naphthalene, 2,6-dibutoxy- has several scientific research applications, including:
Organic Electronics: Used as a building block in the synthesis of organic semiconductors for field-effect transistors and photovoltaic devices.
Materials Science: Incorporated into polymers to enhance their thermal and mechanical properties.
Chemical Sensors: Utilized in the development of sensors for detecting various analytes due to its unique electronic properties.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
作用機序
The mechanism of action of Naphthalene, 2,6-dibutoxy- involves its interaction with molecular targets through its aromatic and butoxy groups. These interactions can influence the electronic properties of the compound, making it suitable for applications in organic electronics and sensors. The pathways involved include electron transfer and conjugation with other molecules, which can modulate the compound’s reactivity and stability.
類似化合物との比較
Naphthalene, 2,6-dihydroxy-: A precursor to Naphthalene, 2,6-dibutoxy-, featuring hydroxyl groups instead of butoxy groups.
Naphthalene, 2,6-dimethoxy-: Similar structure with methoxy groups instead of butoxy groups.
Naphthalene, 2,6-dipropoxy-: Similar structure with propoxy groups instead of butoxy groups.
Uniqueness: Naphthalene, 2,6-dibutoxy- is unique due to the presence of butoxy groups, which provide distinct electronic and steric properties compared to other alkoxy derivatives. These properties make it particularly suitable for applications in organic electronics and materials science, where specific electronic characteristics are required.
特性
CAS番号 |
101891-90-1 |
|---|---|
分子式 |
C18H24O2 |
分子量 |
272.4 g/mol |
IUPAC名 |
2,6-dibutoxynaphthalene |
InChI |
InChI=1S/C18H24O2/c1-3-5-11-19-17-9-7-16-14-18(20-12-6-4-2)10-8-15(16)13-17/h7-10,13-14H,3-6,11-12H2,1-2H3 |
InChIキー |
RKDOUCYBKSQOTF-UHFFFAOYSA-N |
正規SMILES |
CCCCOC1=CC2=C(C=C1)C=C(C=C2)OCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-(Benzyloxy)phenyl]-7-fluoro-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081435.png)
![2,5-Dichloro-N-(7-oxo-4-phenylamino-7H-benzo[e]perimidin-6-yl)benzamide](/img/structure/B14081441.png)
![2-(6-Ethoxy-1,3-benzothiazol-2-yl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081443.png)
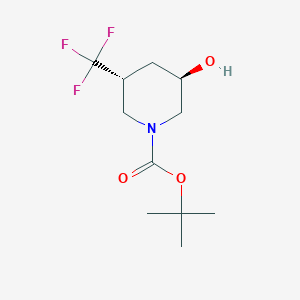
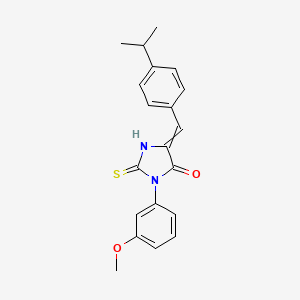
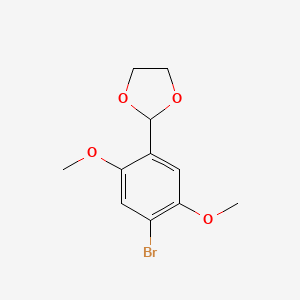
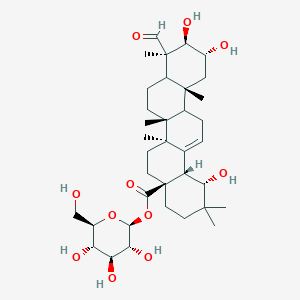
![5-(2-hydroxyphenyl)-N-{3-[(3-methoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1H-pyrazole-3-carboxamide](/img/structure/B14081474.png)
![8,16-Diazapentacyclo[7.7.4.0^{1,9}.0^{2,7}.0^{10,15}]icosa-2,4,6,10(15),11,13-hexaene](/img/structure/B14081478.png)

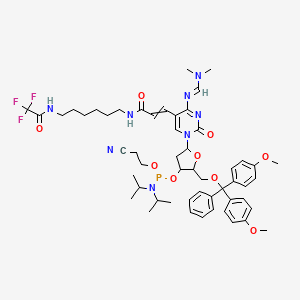
![1-(4-Fluorophenyl)-2-(6-methoxy-1,3-benzothiazol-2-yl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081491.png)
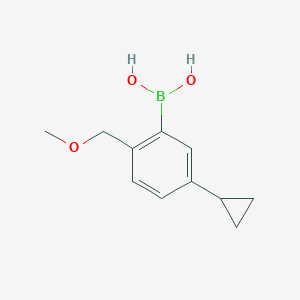
![5,7-Dichloro-1-(3-methoxyphenyl)-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081519.png)
